2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide is an organic compound that features a cyclopentylthio group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclopentylthiol with an appropriate acyl chloride to form the cyclopentylthio intermediate.
Addition of the Thiophene Ring: The intermediate is then reacted with a thiophene derivative under controlled conditions to introduce the thiophene ring.
Final Coupling: The final step involves coupling the intermediate with 2-hydroxy-2-(thiophen-2-yl)propylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetic acid ethyl ester
Uniqueness
2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide is unique due to its combination of a cyclopentylthio group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S2/c1-14(17,12-7-4-8-18-12)10-15-13(16)9-19-11-5-2-3-6-11/h4,7-8,11,17H,2-3,5-6,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFNEXOPOJIQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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